
酪氨酸 O-硫酸盐
描述
Tyrosine O-sulfation is a post-translational modification where a sulfate group (−SO3) is added to a tyrosine residue of a protein molecule . This modification is found only in secreted and transmembrane proteins of higher eukaryotes . It plays a role in strengthening protein-protein interactions . Types of human proteins known to undergo tyrosine sulfation include adhesion molecules, G-protein-coupled receptors, coagulation factors, serine protease inhibitors, extracellular matrix proteins, and hormones .
Synthesis Analysis
Tyrosine O-sulfation is catalyzed by tyrosylprotein sulfotransferase (TPST) in the Golgi apparatus . The reaction involves the transfer of a sulfate from the universal sulfate donor 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to the side-chain hydroxyl group of a tyrosine residue . Two types of tyrosylprotein sulftotransferases (TPST-1 and TPST2) have been identified .Molecular Structure Analysis
The molecular structure of tyrosine O-sulfate involves the addition of a sulfate group to the phenol group of a tyrosine residue . This results in a negatively charged tyrosine, known as sulfotyrosine .Chemical Reactions Analysis
The chemical reactions involving tyrosine O-sulfate primarily occur during the process of protein synthesis . The TPST enzymes transfer a sulfate group from PAPS to a tyrosine residue on the protein .Physical And Chemical Properties Analysis
Tyrosine O-sulfate is a stable molecule and is excreted in urine in animals . It is very stable and cannot be easily degraded by mammalian sulfatases .科学研究应用
酪氨酸硫酸化蛋白质的检测和研究
- 应用:酪氨酸硫酸化在蛋白质-蛋白质相互作用中起着至关重要的作用。一种新型抗酪氨酸硫酸盐单克隆抗体 (PSG2) 已被开发用于检测复杂生物样品中的酪氨酸硫酸化蛋白质,并评估酪氨酸硫酸化在蛋白质功能中的作用 (Hoffhines 等人,2006)。
选择性硫酸化蛋白质的重组表达
- 应用:据报道,将硫代酪氨酸掺入细菌中的蛋白质中,能够在大肠杆菌中直接表达磺基水蛭素。这增强了磺基水蛭素对人凝血酶的亲和力,表明作为抗凝剂具有潜在的临床优势 (Liu 和 Schultz,2006)。
酪氨酸硫酸盐在溶液中的稳定性
- 应用:了解酪氨酸硫酸盐在酸性溶液中的稳定性对于在蛋白质纯化和分析过程中处理酪氨酸硫酸化肽至关重要。本研究可作为酪氨酸硫酸盐在正常蛋白质纯化条件下的稳定性参考 (Balsved 等人,2007)。
酪氨酸硫酸化在细胞外相互作用中的作用
- 应用:酪氨酸硫酸化调节蛋白质-蛋白质相互作用,影响白细胞粘附、止血和趋化因子信号传导。这种修饰在几个生物系统中至关重要 (Kehoe 和 Bertozzi,2000)。
酪氨酸硫酸化蛋白质的原核表达系统
- 应用:已经开发出一种用于酪氨酸硫酸化蛋白质的体外合成的高效系统。该过程涉及在细菌宿主中蛋白质翻译过程中掺入硫酸化酪氨酸残基,克服了以前在表达这些蛋白质时遇到的挑战 (Lu 等人,2011)。
酪氨酸硫酸化的分析
- 应用:分析酪氨酸硫酸化的新技术对于理解其在各种生理和病理过程中的作用至关重要。这包括确定蛋白质中放射性标记的酪氨酸的存在的方法 (Bundgaard 等人,2008)。
作用机制
Target of Action
Tyrosine O-sulfate, also known as L-Tyrosine O-sulfate, primarily targets secreted and transmembrane proteins of higher eukaryotes . The modification of these proteins is catalyzed by two types of enzymes known as tyrosylprotein sulfotransferases (TPSTs) . These enzymes are integral membrane glycoproteins that reside in the trans-Golgi network .
Mode of Action
The mode of action of Tyrosine O-sulfate involves the transfer of a sulfate group from the universal sulfate donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the tyrosine residue in the protein . This results in the formation of a tyrosine O-sulfate ester and 3′,5′-ADP (PAP) . This process is known as tyrosine O-sulfation and is a common post-translational modification .
Biochemical Pathways
Tyrosine O-sulfation is part of the broader tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more . These tyrosine-derived metabolites are essential to plant survival .
Pharmacokinetics
It is known that tyrosine-sulfated residues in peptides can be identified by acetylating the unmodified tyrosine residues and then subjecting the protein to positive ion ms/ms analysis . This suggests that the compound may be metabolized and detected in the body through specific biochemical processes.
Result of Action
The result of Tyrosine O-sulfate’s action is the modulation of protein-protein interactions . For instance, tyrosine sulfation is necessary for the binding of the peptide hormone cholecystokinin (CCK) to the CCK-1 receptor . It is also critical for interactions between p-selectin and PSGL-1 (P-Selectin Glycoprotein Ligand-l), between hirudin and thrombin, and it modulates the ability of HIV-1 virus to enter cells via the chemokine receptor CCR5 and CD4 .
Action Environment
The action environment of Tyrosine O-sulfate is primarily within the trans-Golgi network of cells . This is where the TPST enzymes that catalyze tyrosine O-sulfation are located
未来方向
The future directions in the study of tyrosine O-sulfate could involve further exploration of its role in protein-protein interactions and its potential applications in biotherapeutics engineering and production . There is also potential for further investigation into the effects of tyrosine O-sulfation on the activity of various proteins .
属性
IUPAC Name |
(2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHWLTYGMYQQR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956-46-7 | |
| Record name | O-Sulfo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TYROSINE O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29166358BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Sulfotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0155722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




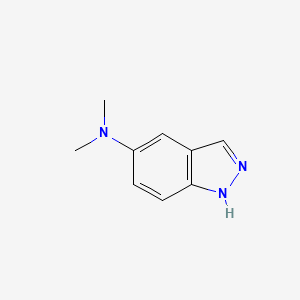
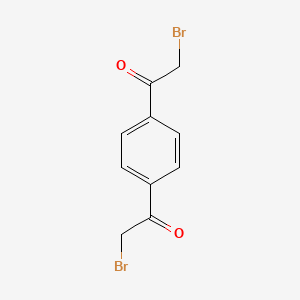



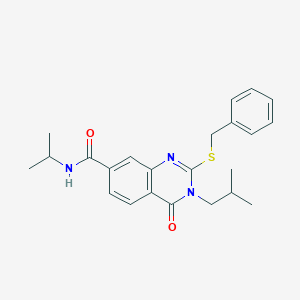
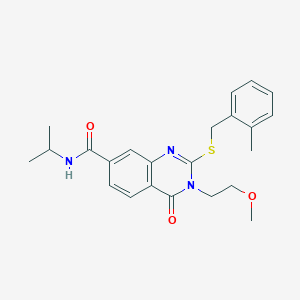


![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)
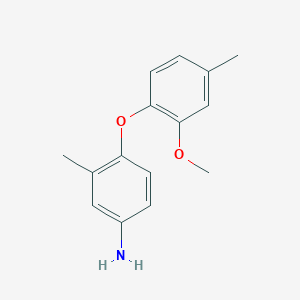
![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)